(15Z,15'Z)-15-tetracosenoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
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Overview
Description
1,3-Dinervonoyl-rac-glycerol is a diacylglycerol compound that contains nervonic acid at the sn-1 and sn-3 positions It is a glycerolipid, which means it is composed of glycerol and fatty acids
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dinervonoyl-rac-glycerol can be synthesized through the esterification of glycerol with nervonic acid. The reaction typically involves the use of catalysts to facilitate the esterification process. One common method is the direct condensation of glycerol with nervonic acid in the presence of a homogeneous catalyst . The reaction conditions, such as temperature, catalyst type, and molar ratio of reactants, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Dinervonoyl-rac-glycerol may involve large-scale esterification processes. These processes are designed to maximize efficiency and yield while minimizing costs. The use of continuous reactors and advanced separation techniques can enhance the production of high-purity 1,3-Dinervonoyl-rac-glycerol.
Chemical Reactions Analysis
Types of Reactions
1,3-Dinervonoyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-Dinervonoyl-rac-glycerol can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Dinervonoyl-rac-glycerol has several scientific research applications, including:
Chemistry: It is used as a model compound for studying esterification and glycerolipid chemistry.
Biology: The compound is studied for its role in cellular lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1,3-Dinervonoyl-rac-glycerol involves its interaction with cellular lipid metabolism pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and signaling processes. It may also interact with specific enzymes involved in lipid metabolism, influencing their activity and regulation .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: This compound is another glycerolipid with different fatty acid composition and properties.
1,3-Dipalmitoyl-rac-glycerol: Similar in structure but contains palmitic acid instead of nervonic acid.
1,3-Dioleoyl-rac-glycerol: Contains oleic acid and has different physical and chemical properties.
Uniqueness
1,3-Dinervonoyl-rac-glycerol is unique due to the presence of nervonic acid, which imparts specific properties related to membrane fluidity and signaling. Its structure allows for distinct interactions with cellular components, making it valuable for research in lipid metabolism and potential therapeutic applications .
Properties
IUPAC Name |
[2-hydroxy-3-[(Z)-tetracos-15-enoyl]oxypropyl] (Z)-tetracos-15-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H96O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-50(53)55-47-49(52)48-56-51(54)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,49,52H,3-16,21-48H2,1-2H3/b19-17-,20-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPHBBXRGIBNW-CLFAGFIQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H96O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | DG(24:1n9/0:0/24:1n9) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0056267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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